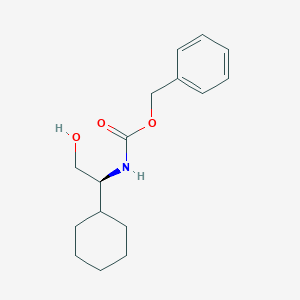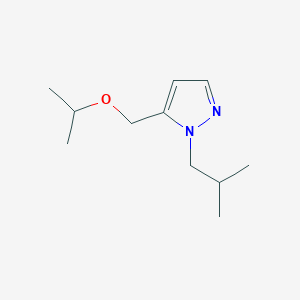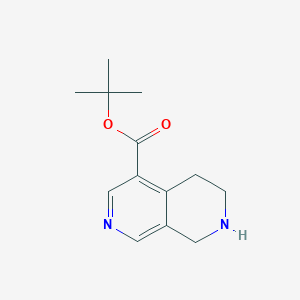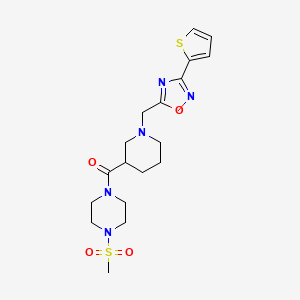
(4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups including a piperazine ring, a thiophene ring, and an oxadiazole ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of these groups suggests that the compound could have interesting chemical properties, such as the ability to form hydrogen bonds or participate in pi stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, similar in structure to the chemical , have been synthesized and evaluated for their biological activities. These compounds, including variants with piperidinyl sulfonyl groups, have been tested for enzyme inhibition, particularly against butyrylcholinesterase (BChE), and have also undergone molecular docking studies to assess ligand-protein binding affinity (Khalid et al., 2016).
Antimicrobial Properties
Similar compounds with 1,3,4-oxadiazole and piperidinyl groups have been investigated for their antimicrobial properties. These compounds have shown effectiveness against both Gram-negative and Gram-positive bacteria, suggesting potential for use in antimicrobial therapies (Khalid et al., 2016).
Molecular Interaction Studies
The molecular interaction of compounds structurally related to the one , specifically N-(piperidin-1-yl) derivatives, with cannabinoid receptors has been studied. This research contributes to understanding the binding interactions and conformational preferences of similar compounds at a molecular level (Shim et al., 2002).
Crystal Structure and DFT Calculations
Studies involving crystal structure analysis and density functional theory (DFT) calculations of related 1,3,4-oxadiazole piperazine derivatives have been conducted. This research provides insights into the reactive sites and the molecular properties of such compounds (Kumara et al., 2017).
Anticancer Potential
Some derivatives, including those with 4-piperidinyl-1,3,4-oxadiazole, have been synthesized and evaluated as anticancer agents. These studies assess their effectiveness against various cancer cell lines, providing a foundation for future research in cancer treatment (Rehman et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-29(25,26)23-9-7-22(8-10-23)18(24)14-4-2-6-21(12-14)13-16-19-17(20-27-16)15-5-3-11-28-15/h3,5,11,14H,2,4,6-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIAZWPSDGYDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)
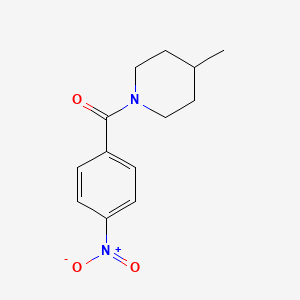


![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)
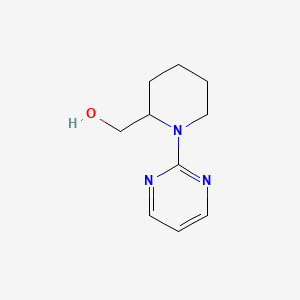
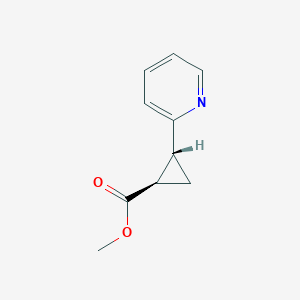

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)
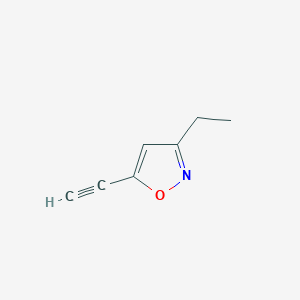
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)
